molecular formula C16H13NO4 B2977754 (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate CAS No. 34035-01-3

(E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate

Cat. No.: B2977754
CAS No.: 34035-01-3
M. Wt: 283.283
InChI Key: LPEVIYVRRLUDFX-FMIVXFBMSA-N
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Description

(E)-Methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate is a cyanoacrylate derivative featuring a methyl ester group, a cyano substituent, and a 4-methoxyphenyl-functionalized furan ring. This compound is synthesized via Knoevenagel condensation, a reaction widely employed for α,β-unsaturated carbonyl compounds . Its structure combines electron-withdrawing (cyano, ester) and electron-donating (4-methoxyphenyl) groups, enabling applications in materials science (e.g., UV absorbers) and medicinal chemistry .

Properties

IUPAC Name

methyl (E)-2-cyano-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-19-13-5-3-11(4-6-13)15-8-7-14(21-15)9-12(10-17)16(18)20-2/h3-9H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEVIYVRRLUDFX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 5-(4-methoxyphenyl)furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the furan ring and methoxyphenyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-methoxyphenyl group distinguishes the target compound from analogs with alternative substituents:

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (): Replaces the furan ring with a benzene ring, reducing conjugation and UV absorption range.
Table 1: Substituent Effects on Key Properties
Compound Aromatic Substituent λmax (nm) Application Reference
Target compound 4-methoxyphenyl ~320–370* UV absorption, synthesis
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxyphenyl N/A Crystallography studies
3-Chloro-4-methoxyphenyl analog 3-Cl-4-methoxyphenyl N/A Specialty chemical synthesis

*Predicted based on furan-containing analogs in .

Ester Group Modifications

The methyl ester group influences solubility and stability compared to bulkier esters:

  • (E,Z)-2-Ethylhexyl 2-cyano-3-(furan-2-yl)acrylate (): The ethylhexyl ester enhances lipophilicity, making it suitable for sunscreen formulations. It exhibits λmax = 339 nm and broad UVA/UVB absorption (300–370 nm) with ε = 4000 m²/mol .
  • Ethyl 2-cyano-3-(furan-2-yl)acrylate (): Smaller ethyl ester improves crystallinity; planar molecular conformation facilitates solid-state packing .
Table 2: Ester Group Impact on UV Absorption
Compound Ester Group λmax (nm) ε (m²/mol) Application
Target compound (methyl ester) Methyl ~320–370 N/A Research chemical
(E,Z)-2-Ethylhexyl analog Ethylhexyl 339 4000 Sunscreen formulations
Ethyl 2-cyano-3-(furan-2-yl)acrylate Ethyl 339* N/A Crystallography

*Based on similar furan derivatives in .

Heterocyclic Ring Modifications

The furan ring’s electronic properties contrast with other heterocycles:

  • Pyridyl Derivatives (): Methyl 2-cyano-3-(2-/3-/4-pyridyl)acrylates exhibit stronger electron-withdrawing effects due to the pyridine nitrogen, altering reactivity in cycloaddition reactions .
  • Thiophene Analogs (): Ethyl 2-cyano-3-(thiophen-2-yl)acrylate shows similar planar geometry but reduced UV absorption due to sulfur’s lower electronegativity compared to oxygen .

UV Absorption Properties

The target compound’s furan and 4-methoxyphenyl groups synergize to extend conjugation, enabling UVA/UVB absorption. Comparable compounds like (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate achieve λmax = 339 nm, outperforming commercial absorbers like butyl methoxydibenzoylmethane (λmax = 357 nm) in covering shorter wavelengths .

Biological Activity

(E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a cyano group, an acrylate moiety, and a furan ring substituted with a 4-methoxyphenyl group. Its molecular formula is C16H13NO4C_{16}H_{13}NO_{4} with a molecular weight of approximately 283.283 g/mol . The synthesis typically involves the Knoevenagel condensation reaction between methyl cyanoacetate and 5-(4-methoxyphenyl)furan-2-carbaldehyde, usually in the presence of a base such as piperidine or pyridine, under reflux conditions in solvents like ethanol or methanol .

Biological Activity

Antimicrobial Properties:
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro evaluations demonstrated that various derivatives of similar compounds showed inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Activity:
The compound has also been explored for its anticancer properties. A study on related compounds indicated that derivatives containing similar structural motifs exhibited potent growth inhibition against various cancer cell lines, including HeLa and Molt4/C8, with IC50 values ranging from 16 to 24 nM . The mechanism of action appears to involve the modulation of cellular pathways through interactions with specific molecular targets.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Electrophilic Interactions: The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems.
  • Hydrogen Bonding: The furan ring and methoxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing enzyme activity and receptor binding .
  • Inhibition of Key Enzymes: Studies suggest that related compounds may inhibit critical enzymes involved in DNA replication and repair processes, contributing to their anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 µg/mL
AnticancerHeLa, Molt4/C816 - 24 nM
Enzyme InhibitionDNA gyrase, DHFRIC50: 12.27 - 31.64 µM

Q & A

Q. What are the optimal synthetic routes for (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate, and how can reaction conditions be optimized to enhance yield and stereoselectivity?

Methodological Answer: The compound can be synthesized via the Baylis-Hillman reaction, leveraging acrylate derivatives and furan-containing aldehydes. Key parameters include:

  • Catalyst selection : Use Lewis bases like DABCO (1,4-diazabicyclo[2.2.2]octane) to promote the reaction .
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) improve solubility and reaction rates.
  • Temperature control : Reactions performed at 0–25°C minimize side-product formation.
  • Monitoring : Track progress via TLC or HPLC.

Q. Example Optimization Table :

ConditionYield (%)Stereoselectivity (E:Z)
DMF, 25°C, DABCO7895:5
THF, 0°C, DABCO6590:10

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) be employed to unambiguously confirm the molecular geometry and regiochemistry of this compound?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to correlate protons and carbons. The acrylate’s α,β-unsaturated carbonyl group shows characteristic coupling (e.g., JHH=16.0HzJ_{H-H} = 16.0 \, \text{Hz}) in 1H^1\text{H}-NMR, while HMBC confirms connectivity between the cyano group and the acrylate backbone .
  • X-ray crystallography : Single-crystal analysis resolves the (E)-configuration and dihedral angles between the furan and methoxyphenyl groups. Refinement software (e.g., SHELXL) ensures accuracy .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and potential bioactivity of this acrylate derivative?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The cyano group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., viral proteases). The methoxyphenyl-furan moiety may occupy hydrophobic binding pockets .

Q. Example DFT Results :

PropertyValue (eV)
HOMO Energy-6.2
LUMO Energy-2.8
Band Gap3.4

Q. How can researchers resolve contradictions in observed biological activity data for this compound across different assay systems or cell lines?

Methodological Answer:

  • Assay validation : Use positive controls (e.g., known protease inhibitors) to confirm assay reliability .
  • Cellular permeability studies : Measure logP values to assess membrane penetration differences. The compound’s moderate hydrophobicity (clogP ≈ 2.5) may limit activity in certain cell lines.
  • Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways.

Q. What strategies are effective for analyzing the compound’s photophysical properties, and how do structural modifications impact its UV/Vis absorption?

Methodological Answer:

  • UV/Vis spectroscopy : The conjugated acrylate system absorbs in the 300–400 nm range. Substituent effects (e.g., methoxy vs. nitro groups) shift λmax\lambda_{\text{max}} due to altered electron density .
  • Time-dependent DFT (TD-DFT) : Simulate excited-state transitions to correlate experimental and theoretical spectra .

Q. How can crystallographic data be leveraged to rationalize the compound’s solid-state packing and intermolecular interactions?

Methodological Answer:

  • Analyze X-ray diffraction data for hydrogen bonds (e.g., C–H···O between acrylate carbonyl and methoxy groups) and π-π stacking of aromatic rings .
  • Software like Mercury (CCDC) visualizes packing motifs and calculates crystal lattice energies.

Q. What mechanistic insights explain the stereoselectivity of (E)-isomer formation during synthesis?

Methodological Answer:

  • The reaction proceeds via a zwitterionic intermediate stabilized by the electron-withdrawing cyano group. Steric hindrance between the methoxyphenyl-furan moiety and the methyl ester favors the (E)-configuration .
  • Kinetic vs. thermodynamic control can be probed by varying reaction times and temperatures.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution. Poor oral absorption may explain reduced in vivo efficacy .
  • Metabolite identification : Use LC-MS to detect inactive metabolites formed in vivo.
  • Dose-response studies : Establish whether activity differences arise from concentration thresholds.

Q. What experimental and theoretical methods reconcile conflicting results in the compound’s reactivity with nucleophiles?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Determine if proton transfer is rate-limiting in nucleophilic attacks on the acrylate’s β-carbon.
  • DFT transition-state modeling : Compare activation energies for competing pathways (e.g., Michael addition vs. cyano group hydrolysis) .

Q. How can researchers validate the compound’s role as a Michael acceptor in medicinal chemistry applications?

Methodological Answer:

  • Thiol-trapping assays : React with glutathione or cysteine-containing peptides; monitor adduct formation via LC-MS.
  • Crystallography of inhibitor-enzyme complexes : Confirm covalent binding to catalytic residues (e.g., serine or cysteine proteases) .

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